molecular formula C15H12ClN3OS B2588909 5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 64910-34-5

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2588909
CAS No.: 64910-34-5
M. Wt: 317.79
InChI Key: UPOKCEDDNKPMMM-UHFFFAOYSA-N
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Description

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of phenyl and chlorophenoxy groups further enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOKCEDDNKPMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenol with chloromethyl phenyl triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives, including 5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, have been extensively studied for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains. For instance:

  • A study demonstrated that triazole derivatives showed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
  • The compound's structural modifications have been linked to enhanced activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Properties

Triazoles are well-known for their antifungal properties. Research indicates that derivatives of this compound demonstrate efficacy against Candida species, which are significant pathogens in immunocompromised patients .

Anti-inflammatory and Analgesic Effects

Some studies suggest that triazole derivatives possess anti-inflammatory and analgesic properties. These effects are attributed to the ability of the triazole ring to interact with biological targets involved in inflammatory pathways .

Case Studies

A notable case study involved the synthesis of various triazole derivatives, including this compound. The synthesized compounds were evaluated for their antimicrobial activities against a range of pathogens. The results indicated that specific substitutions on the phenyl ring significantly enhanced their biological activity .

Fungicides

The compound's antifungal properties make it a candidate for agricultural fungicides. Triazoles are commonly used in crop protection due to their effectiveness in controlling fungal diseases in plants. Research has shown that triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Herbicides

While less common, some triazole compounds have been explored for their potential herbicidal properties. Their ability to interfere with plant growth pathways may offer new avenues for developing selective herbicides .

Corrosion Inhibition

This compound has been studied for its corrosion inhibition properties. It has shown effectiveness in protecting metals such as aluminum alloys in acidic environments. The mechanism involves the formation of a protective film on the metal surface that prevents corrosion .

Material Science

The unique chemical structure of this triazole derivative allows it to be utilized in synthesizing advanced materials with specific properties. Its role in enhancing material durability and resistance to environmental factors is under investigation .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and chlorophenoxy groups may enhance the compound’s binding affinity and specificity. The thiol group can form covalent bonds with target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenoxymethyl)-4-(pentan-3-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(2-chlorophenoxymethyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the phenyl group, which can enhance its reactivity and potential applications. The combination of the triazole ring with the phenyl and chlorophenoxy groups provides a versatile scaffold for further chemical modifications and applications.

Biological Activity

5-(2-Chlorophenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 64910-34-5) is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12ClN3OSC_{15}H_{12}ClN_3OS with a molecular weight of 317.79 g/mol. The structure features a triazole ring that is pivotal in its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against Gram-positive and Gram-negative bacteria. Specifically, derivatives containing the triazole nucleus showed notable activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli10 µg/mL
This compoundS. aureus5 µg/mL
This compoundP. aeruginosa15 µg/mL

The compound demonstrated a selective inhibition pattern against resistant strains such as Bacillus subtilis, indicating its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .

Antifungal Activity

Triazoles are also well-known for their antifungal properties. Compounds like fluconazole and itraconazole have been widely used in clinical settings. The compound has shown promising results in inhibiting fungal growth in vitro. Studies have reported that derivatives with a triazole ring effectively target fungal pathogens by disrupting cell membrane synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, compounds with similar structures have been reported to exhibit cytotoxic effects against different cancer cell lines, including melanoma and breast cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
Melanoma (A375)12.5
Breast Cancer (MCF7)15.0
Lung Cancer (A549)20.0

The selectivity of these compounds towards cancer cells suggests their potential as targeted therapies with reduced toxicity towards normal cells.

The biological activity of this triazole derivative is attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The compound likely inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
  • Antifungal Mechanism : It disrupts the synthesis of ergosterol in fungal cell membranes, leading to increased membrane permeability and cell death .
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell proliferation .

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